molecular formula CH2ClI B1360106 Chloroiodomethane CAS No. 593-71-5

Chloroiodomethane

Cat. No.: B1360106
CAS No.: 593-71-5
M. Wt: 176.38 g/mol
InChI Key: PJGJQVRXEUVAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroiodomethane is a halomethane with the chemical formula CH₂ClI. It is a colorless liquid that is primarily used in organic synthesis. This compound is notable for its use in various chemical reactions due to its unique properties, which include a high density of 2.422 g/mL and a boiling point of 108-109°C .

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

Chloroiodomethane can be synthesized through several methods. One common synthetic route involves the reaction of methylene dichloride with sodium iodide in the presence of a solvent like dimethyl formamide. The reaction mixture is heated to reflux for several hours, followed by washing and refining steps to isolate the product . Industrial production methods often aim to maximize yield and efficiency, utilizing similar reaction conditions but on a larger scale.

Comparison with Similar Compounds

Chloroiodomethane can be compared with other halomethanes such as:

This compound’s unique combination of chlorine and iodine atoms gives it distinct reactivity and selectivity advantages in various chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

chloro(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClI/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGJQVRXEUVAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208034
Record name Chloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or light brown liquid; [MSDSonline]
Record name Chloroiodomethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8328
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

10.6 [mmHg]
Record name Chloroiodomethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8328
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

593-71-5
Record name Chloroiodomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroiodomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroiodomethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloroiodomethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: The molecular formula of chloroiodomethane is CH2ClI, and its molecular weight is 176.38 g/mol. []

A: Various spectroscopic techniques, including resonance Raman, FTIR, UV-Vis, and NMR, have been employed to study this compound's vibrational modes, electronic transitions, and structural properties. [, , , , ]

A: Upon UV irradiation, this compound undergoes photodissociation, yielding CH2Cl + I/I, CH2I + Cl/Cl, CHI + HCl, and CH2 + ICl as primary products. []

A: In solution, the photodissociation of this compound can lead to the formation of an isomer, CH2Cl-I, through in-cage recombination of the nascent CH2Cl and I fragments. This isomer formation is not typically observed in the gas phase. [, ]

A: Interchromophore energy transfer between the C-I and C-Cl chromophores has been proposed to explain the production of Cl* upon excitation at wavelengths primarily absorbed by the C-I chromophore. []

A: Photolysis is considered the dominant atmospheric removal process for this compound. [, ]

A: Elevated this compound mixing ratios have been observed in coastal areas during periods of high wind speed, particularly during hurricane events, suggesting increased sea-to-air fluxes. []

A: Research suggests a potential link between the degradation of organic matter and elevated this compound concentrations in the bottom layer water and cold, dense water of the Chukchi Sea. []

A: this compound serves as a versatile C1 building block in various organic reactions. It readily reacts with triphenylphosphine to form chloromethyltriphenylphosphonium iodide, which can be utilized for Wittig chloromethylenation of aldehydes and ketones. [, , ]

A: this compound, in the presence of diethylzinc and oxygen, facilitates the cyclopropanation of olefins, leading to the formation of cyclopropanes in good yields. []

A: this compound, combined with N,N,N′,N′-tetramethylmethanediamine (TMMD), mediates the Mannich dimethylaminomethylation of carbonyl compounds via their corresponding enol silyl ethers. [, ]

A: Theoretical studies reveal that the inclusion of spin-orbit interactions is crucial for correctly identifying the ground state structure and vibrational frequencies of the this compound cation. []

A: High-level ab initio calculations, including DK-CCSD(T)/ANO-RCC, have been employed to investigate the reaction pathways, energetics, and rate constants for the reaction of this compound with OH radicals. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are commonly used techniques for the detection and quantification of this compound in air and water samples. [, ]

A: Gas chromatography combustion isotope-ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratios (δ13C) of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.